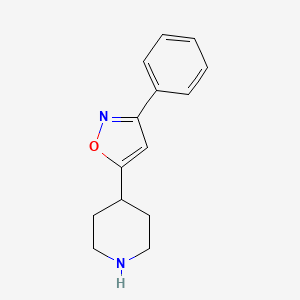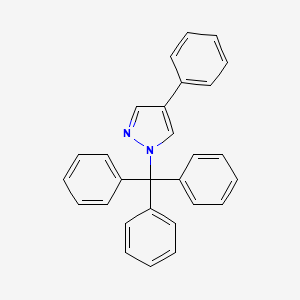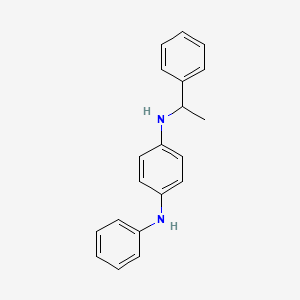![molecular formula C12H20Cl2N2 B1508623 1-[(1R)-Phenylethyl]piperazine dihydrochloride CAS No. 685105-92-4](/img/structure/B1508623.png)
1-[(1R)-Phenylethyl]piperazine dihydrochloride
Vue d'ensemble
Description
1-[(1R)-Phenylethyl]piperazine dihydrochloride is a chemical compound characterized by its piperazine structure linked to a phenylethyl group. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-Phenylethyl]piperazine dihydrochloride typically involves the following steps:
Alkylation of Piperazine: : The process starts with the reaction of piperazine with (1R)-1-phenylethanol under acidic conditions to form 1-[(1R)-Phenylethyl]piperazine.
Hydrochloride Formation: : The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis typically focuses on maintaining stringent control over reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1R)-Phenylethyl]piperazine dihydrochloride can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the phenylethyl group to phenylacetic acid derivatives.
Reduction: : Potential reduction of any oxidized forms back to the original structure.
Substitution: : Nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The primary products depend on the reaction type but often include various derivatives of the parent compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry: 1-[(1R)-Phenylethyl]piperazine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Research into the biological activity of this compound focuses on its potential as a pharmacological agent, including studies on its binding affinity to various receptors.
Medicine: The compound is investigated for its potential therapeutic uses, including its effects on the central nervous system and possible applications in treating neurological disorders.
Industry: In industrial applications, it serves as a precursor or additive in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways: 1-[(1R)-Phenylethyl]piperazine dihydrochloride exerts its effects primarily through its interaction with specific receptors or enzymes. It may act as an agonist, antagonist, or inhibitor, influencing various biochemical pathways.
Detailed Mechanism: The compound's effects can be attributed to its ability to modulate neurotransmitter systems, alter cellular signaling pathways, or inhibit key enzymatic activities, depending on its application.
Similar Compounds
1-Phenylethylpiperazine: : Similar structure but lacks the dihydrochloride form.
2-(1-Phenylethyl)piperazine: : Positional isomer with different biological and chemical properties.
Uniqueness: this compound stands out due to its specific stereochemistry and salt form, which can significantly influence its solubility, stability, and biological activity compared to its analogs.
This overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
1-[(1R)-1-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-NVJADKKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725398 | |
| Record name | 1-[(1R)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685105-92-4 | |
| Record name | 1-[(1R)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)



![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)





